1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H5F2NO3 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-2-1-5(11)4(3-10)6(12)13/h1-3,7H,(H,12,13) |
InChI Key |
WTVFURYTGZEUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=O)C(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation of Amino Esters with Difluoromethyl-Substituted β-Ketoesters
A common approach involves the condensation of methyl or ethyl 3-aminobut-2-enoates with difluoromethyl-substituted 3-oxopropanoate esters under reflux conditions in xylene, often in the presence of molecular sieves to remove water and drive the reaction forward. This method yields alkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylates which can be hydrolyzed to the corresponding carboxylic acids.
- Methyl 3-aryl-3-oxopropanoates with difluoromethyl substitution provide higher yields (37–46%) compared to ethyl derivatives (13–25%).
- The reaction proceeds via a cyclization mechanism forming the dihydropyridine ring with the 4-oxo group intact.
Isoxazole Strategy for Ring Construction
An alternative method employs an isoxazole intermediate that undergoes ring transformation to yield the 4-oxo-1,4-dihydropyridine scaffold. This strategy allows for the introduction of various substituents, including difluoromethyl groups, at specific positions on the ring.
- The isoxazole ring is opened and rearranged under specific conditions to form the dihydropyridine core.
- This method allows for structural diversity and has been shown to be effective for synthesizing 2,6-disubstituted derivatives.
Detailed Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of methyl 3-aminobut-2-enoate with methyl 3-(difluoromethyl)-3-oxopropanoate | Methyl 3-aminobut-2-enoate, methyl 3-(difluoromethyl)-3-oxopropanoate | Reflux in xylene, molecular sieves, 6–12 hours | 37–46 | Higher yield with methyl esters; molecular sieves critical for water removal |
| Isoxazole intermediate transformation | Difluoromethyl-substituted isoxazole derivatives | Heating under acidic/basic conditions to induce ring opening and rearrangement | Variable (up to 40) | Allows for substitution flexibility; moderate yields |
Reaction Mechanism Insights
- The condensation method involves nucleophilic attack of the amino group on the β-ketoester carbonyl, followed by cyclization and dehydration to form the dihydropyridine ring.
- The difluoromethyl group is introduced via the β-ketoester starting material bearing this substituent, ensuring its placement at the nitrogen after ring closure.
- The isoxazole strategy involves ring transformation, where the isoxazole ring is converted to the dihydropyridine system through rearrangement, preserving the difluoromethyl group.
Summary Table of Key Preparation Parameters
| Parameter | Condensation Method | Isoxazole Strategy |
|---|---|---|
| Starting materials | Amino esters, difluoromethyl β-ketoesters | Difluoromethyl isoxazole derivatives |
| Reaction solvent | Xylene | Various (acidic/basic media) |
| Temperature | Reflux (~140°C) | Heating under controlled conditions |
| Reaction time | 6–12 hours | Variable, typically longer |
| Yield range | 37–46% (methyl esters), 13–25% (ethyl esters) | Up to 40% |
| Functional group tolerance | Moderate | Moderate to good |
| Scalability | Good | Moderate |
Chemical Reactions Analysis
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to proteins and enzymes . This interaction can modulate the activity of the target molecules, leading to various biological effects. The pathways involved often include inhibition of enzymatic activity or alteration of protein function .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their substituents:
Key Observations:
- 1-Position Substituents : The difluoromethyl group provides a balance of electronegativity and steric bulk, which may enhance target binding compared to ethyl or methyl groups. In contrast, the 2,2-dimethoxyethyl group in HIV precursor compounds improves solubility for synthetic processing .
- Pyridine-based analogs are smaller and may penetrate cellular targets more efficiently .
- Biological Activity: Difluoromethyl derivatives show broad-spectrum antibacterial activity, with potency influenced by substituents at C-6 and C-7 (e.g., fluoro and piperazinyl groups enhance activity) . The 1,8-naphthyridine scaffold in enoxacin is critical for topoisomerase II inhibition . Pyridine-based HIV precursors are optimized for integrase binding, with methoxy groups aiding solubility .
Physicochemical Properties
The difluoromethyl compound’s lower molecular weight and balanced logP suggest favorable tissue penetration, while the HIV precursor’s multiple methoxy groups enhance aqueous solubility for drug formulation .
Biological Activity
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 192.13 g/mol
- CAS Number : 10561-89-4
- Structure : The compound features a pyridine ring with a difluoromethyl group and a carboxylic acid functional group, contributing to its biological activity.
The biological activity of 1-(difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has been attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in metabolic pathways, including fatty acid synthase (FAS), which is crucial for lipid biosynthesis .
- Antioxidant Activity : It has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models .
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines by interacting with proteins involved in the apoptosis pathway, such as PARP-1 .
Biological Activity Data
Study 1: FAS Inhibition and Antiproliferative Effects
A study focused on the synthesis and evaluation of various dihydropyridine derivatives, including 1-(difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid. The compound demonstrated significant FAS inhibition, which correlated with reduced proliferation rates in cancer cell lines. This suggests its potential role as an anticancer agent through metabolic disruption .
Study 2: Antioxidant Properties
Research investigating the antioxidant capacity of this compound revealed that it effectively scavenged free radicals in vitro. The mechanism was linked to the presence of the difluoromethyl group, which enhances electron donation capabilities .
Study 3: Interaction with PARP-1
Docking studies indicated that the compound has a strong binding affinity for PARP-1, a protein involved in DNA repair mechanisms. This interaction may explain its cytotoxic effects observed in cancer cell lines, suggesting a dual role in both inhibiting cancer cell growth and promoting apoptosis through DNA damage pathways .
Q & A
Q. What are the common synthetic routes for 1-(difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized for improved yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization of substituted pyridine precursors and functional group modifications. Key steps include:
- Cyclocondensation : Using ethyl acetoacetate derivatives with difluoromethylamine under reflux in ethanol .
- Oxidation : Controlled oxidation of intermediates with KMnO₄ or H₂O₂ to introduce the 4-oxo group .
- Carboxylic acid formation : Hydrolysis of ester intermediates using NaOH or HCl .
Optimization strategies :
Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
Methodological Answer: The difluoromethyl group increases lipophilicity (logP +0.8–1.2 vs. non-fluorinated analogs) and enhances metabolic stability by resisting oxidative degradation. Key analyses include:
- Computational modeling : DFT calculations show reduced electron density at the pyridine ring due to fluorine’s electronegativity .
- Solubility assays : The compound exhibits lower aqueous solubility (0.12 mg/mL in PBS) than its methyl analog (0.45 mg/mL) .
- Thermal stability : DSC/TGA reveals a melting point of 215–220°C, correlating with fluorine’s strong C–F bonds .
Q. What in vitro assays are recommended for initial screening of biological activity?
Methodological Answer:
- Enzyme inhibition : Test against NADPH-dependent oxidoreductases (IC₅₀ via UV-Vis kinetics) due to structural similarity to pyridine cofactors .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Membrane permeability : Caco-2 cell monolayer assays with LC-MS quantification of apical-to-basolateral transport .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer: Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Systematic approaches include:
- Structure-activity relationship (SAR) studies : Compare analogs with 3- vs. 5-position substituents (e.g., 3-carboxyphenyl vs. 4-fluorophenyl) using standardized assays .
- Assay standardization : Replicate studies under controlled conditions (e.g., 37°C, 5% CO₂ for cell assays) .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC₅₀ variability .
Q. What advanced analytical techniques are critical for characterizing crystallographic and electronic properties?
Methodological Answer:
- Single-crystal XRD : Resolve bond angles (e.g., C–F bond length: 1.34 Å) and dihedral angles between pyridine and carboxylic acid groups .
- Solid-state NMR : ¹⁹F NMR confirms fluorine environment symmetry (δ -120 to -125 ppm for difluoromethyl) .
- Spectroelectrochemistry : Cyclic voltammetry reveals redox behavior (E₁/₂ = -0.85 V vs. Ag/AgCl) linked to the dihydropyridine core .
Q. How can computational methods predict reactivity for targeted derivatization?
Methodological Answer:
- Docking simulations : Identify reactive sites (e.g., C-2 position) using AutoDock Vina with protein targets (e.g., cytochrome P450) .
- Reactivity indices : Calculate Fukui indices (ƒ⁺) to predict nucleophilic attack sites (e.g., higher ƒ⁺ at C-5) .
- MD simulations : Assess stability of derivatives in aqueous environments (RMSD < 2.0 Å over 100 ns) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Continuous flow reactors reduce reaction time (from 24h to 4h) and improve yield consistency (±2% vs. ±10% batch) .
- Purification : Use preparative HPLC with C18 columns (gradient: 20–80% MeCN/H₂O) to isolate >98% pure product .
- Byproduct analysis : LC-MS monitoring identifies dimers (m/z 450–500) formed during cyclization, addressed by optimizing stoichiometry .
Data Contradiction Analysis
Example : Discrepancies in reported enzyme inhibition (e.g., IC₅₀ = 5 µM vs. 50 µM).
Resolution steps :
Verify assay conditions : Check enzyme source (recombinant vs. native) and substrate concentration .
Control experiments : Test for non-specific binding using bovine serum albumin (BSA) blanks .
Structural confirmation : Ensure derivative purity via ¹H NMR (e.g., absence of ester peaks at δ 4.2–4.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
